molecular formula C9H8N2S B11911888 6,7-Dihydro-5H-thiazolo[5,4-f]indole

6,7-Dihydro-5H-thiazolo[5,4-f]indole

Cat. No.: B11911888
M. Wt: 176.24 g/mol
InChI Key: VQMABUWGXKRDET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-Dihydro-5H-thiazolo[5,4-f]indole is a tricyclic heteroaromatic scaffold of significant interest in medicinal chemistry and drug discovery. This fused ring system, incorporating both thiazole and indole motifs, serves as a privileged structure for the design and synthesis of novel biologically active compounds . Its molecular framework is particularly valuable in neuroscientific research for the development of potential therapeutic agents targeting neurological disorders, owing to its ability to interact with specific receptors in the central nervous system . Researchers have explored its utility in creating novel molecules that may exhibit antidepressant, anxiolytic, or antipsychotic properties . Furthermore, this versatile intermediate shows promising applications in oncology research. The unique electron-donating properties and coordination capabilities of such nitrogen-containing heterocycles make them highly bioactive and excellent candidates for developing potent enzyme inhibitors . Specifically, tricyclic thiazolo-fused heterocycles have been identified as high-affinity kinase inhibitors, which are relevant for treating various cancers and neurodegenerative diseases . The compound's rigid, planar structure makes it a valuable synthon for constructing more complex polycyclic systems for probing biological pathways and molecular recognition events . This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8N2S

Molecular Weight

176.24 g/mol

IUPAC Name

6,7-dihydro-5H-pyrrolo[2,3-f][1,3]benzothiazole

InChI

InChI=1S/C9H8N2S/c1-2-10-7-4-8-9(3-6(1)7)12-5-11-8/h3-5,10H,1-2H2

InChI Key

VQMABUWGXKRDET-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=CC3=C(C=C21)SC=N3

Origin of Product

United States

Synthetic Methodologies for 6,7 Dihydro 5h Thiazolo 5,4 F Indole and Its Structural Analogues

Retrosynthetic Analysis of the 6,7-Dihydro-5H-thiazolo[5,4-f]indole Ring System

A logical retrosynthetic analysis of the this compound core reveals several strategic disconnections that form the basis for the various synthetic routes. The primary disconnection points are within the thiazole (B1198619) and indole (B1671886) rings.

Disconnection of the Thiazole Ring: The most common approach involves the disconnection of the thiazole ring, leading back to a functionalized 6,7-dihydro-5H-indole precursor. This strategy relies on well-established methods for thiazole synthesis, such as the Hantzsch or Gewald reactions. For a Hantzsch-type synthesis, the key precursors would be a 4-amino-6,7-dihydro-5H-indole and an α-halocarbonyl compound. Alternatively, a Gewald approach would utilize a 4-amino-5-cyano-6,7-dihydro-5H-indole derivative, elemental sulfur, and an active methylene (B1212753) compound.

Disconnection of the Indole Ring: A less common but viable strategy is the disconnection of the indole ring, starting from a pre-formed thiazole derivative. This approach might involve a Fischer indole synthesis, where a suitably substituted thiazolylhydrazine is condensed with a cyclic ketone or aldehyde under acidic conditions to construct the dihydroindole portion of the molecule. wikipedia.orgthermofisher.com

These retrosynthetic pathways highlight the importance of substituted 6,7-dihydro-5H-indoles as crucial intermediates in the synthesis of the target scaffold.

Classical and Modern Approaches to Thiazole Annulation onto Dihydroindole Scaffolds

The construction of the thiazole ring onto a pre-existing dihydroindole framework is a cornerstone of this compound synthesis. This can be achieved through various cyclization reactions and strategies for indole ring closure.

Cyclization Reactions for Thiazole Ring Formation

The formation of the thiazole ring typically involves the reaction of a functionalized dihydroindole with reagents that provide the necessary carbon and sulfur atoms.

Hantzsch Thiazole Synthesis: This classical method remains a widely used and versatile approach. chemhelpasap.comsynarchive.com The reaction involves the condensation of an α-haloketone with a thioamide. chemhelpasap.com In the context of this compound synthesis, this would typically involve the reaction of a 4-amino-6,7-dihydro-5H-indole (as the thioamide equivalent after treatment with a thiocarbonylating agent) with an α-halocarbonyl compound. The reaction proceeds via an initial S-alkylation followed by intramolecular cyclization and dehydration to afford the thiazole ring. youtube.comyoutube.com The conditions for Hantzsch synthesis can be varied, including the use of acidic or basic catalysts. rsc.org

Gewald Aminothiazole Synthesis: The Gewald reaction is another powerful tool for the synthesis of aminothiazoles. nih.govbeilstein-journals.org This one-pot reaction typically involves the condensation of a ketone or aldehyde, a cyano-containing active methylene compound, and elemental sulfur in the presence of a base. For the synthesis of the target scaffold, a suitably functionalized 6,7-dihydro-5H-indol-4-one could serve as the ketone component. A modified Gewald reaction starting from nitriles has also been explored for thiazole formation. nih.govbeilstein-journals.orgresearchgate.netnih.gov

The choice between these methods often depends on the availability of starting materials and the desired substitution pattern on the final thiazole ring.

Indole Ring Closure Strategies

While less common for this specific scaffold, strategies involving the closure of the indole ring onto a pre-existing thiazole are also conceivable.

Fischer Indole Synthesis: The Fischer indole synthesis is a classic and reliable method for constructing indole rings. wikipedia.orgthermofisher.comyoutube.com This reaction involves the acid-catalyzed cyclization of a phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.org To synthesize this compound via this route, a (thiazolyl)phenylhydrazine would be reacted with a suitable cyclic ketone, such as 1,3-cyclohexanedione, which upon cyclization and subsequent reduction would yield the dihydroindole portion. The reaction is catalyzed by Brønsted or Lewis acids. wikipedia.org A palladium-catalyzed variation, known as the Buchwald modification, allows for the cross-coupling of aryl bromides with hydrazones. wikipedia.org

Multi-Component Reactions (MCRs) for Scaffold Assembly

Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to the synthesis of complex molecules like this compound in a single step from three or more starting materials. rsc.orgnih.govthieme.dersc.org These reactions are particularly attractive for generating libraries of compounds for drug discovery.

A potential MCR approach for the synthesis of functionalized dihydrothiazoloindoles could involve the reaction of a 6,7-dihydro-5H-indol-4-one derivative, an α-haloketone, and a source of ammonia (B1221849) or an amine, along with a sulfur source like thiourea (B124793). Such a reaction would combine elements of the Hantzsch thiazole synthesis within a one-pot procedure. The development of novel MCRs for this scaffold is an active area of research, aiming to provide rapid access to a wide range of derivatives. rsc.orgnih.gov

Catalytic Methodologies for Enhanced Synthesis

Catalysis plays a crucial role in modern organic synthesis, offering milder reaction conditions, higher efficiency, and greater selectivity. Transition-metal catalysis, in particular, has been instrumental in the development of advanced synthetic routes to heterocyclic compounds.

Transition-Metal Catalysis in Thiazoloindole Synthesis

Transition metals, especially palladium, have been extensively used in the synthesis of indoles and thiazoles. mdpi.com These catalytic methods often involve cross-coupling reactions to form key C-C and C-N bonds.

Palladium-Catalyzed Reactions: Palladium catalysts are highly effective in promoting various transformations, including C-H activation and cross-coupling reactions, which can be applied to the synthesis of the thiazoloindole scaffold. mdpi.comnih.govorganic-chemistry.orgnih.govresearchgate.netrsc.org For instance, a palladium-catalyzed intramolecular cyclization of a suitably functionalized precursor, such as an N-alkenyl-2-aminobenzothiazole, could be a viable route. Furthermore, palladium-catalyzed cross-coupling reactions can be employed to introduce substituents onto the pre-formed thiazoloindole core, allowing for late-stage diversification. The use of specific ligands can modulate the reactivity and selectivity of the palladium catalyst. organic-chemistry.org

The continuous development of new catalytic systems is expected to provide even more efficient and versatile methods for the synthesis of this compound and its derivatives.

Organocatalysis and Biocatalysis Applications

The application of organocatalysis and biocatalysis offers significant advantages in terms of selectivity, milder reaction conditions, and reduced metal contamination compared to traditional methods.

Organocatalysis

Organocatalysis could be instrumental in both the asymmetric synthesis of the tetrahydroindole precursor and the final thiazole ring formation. For instance, the enantioselective synthesis of C-3 chiral indoles has been achieved using imidazolidinone catalysts to activate α,β-unsaturated aldehydes for a Friedel-Crafts reaction with indoles. caltech.edu A similar strategy could potentially be adapted to construct a chiral tetrahydroindole framework.

Furthermore, organocatalysts like L-proline have been effectively used in deep eutectic solvents (DES) for the synthesis of other heterocyclic systems, demonstrating their utility in promoting reactions under green conditions. mdpi.com A hypothetical organocatalytic approach could involve the use of a chiral organocatalyst to facilitate a key bond-forming step, ensuring stereocontrol in the final product.

Biocatalysis

Biocatalysis leverages enzymes to perform chemical transformations with high specificity. A novel chemoenzymatic one-pot multicomponent synthesis of thiazole derivatives has been developed using trypsin from porcine pancreas (PPT) as a catalyst. nih.gov This method, which combines a secondary amine, benzoyl isothiocyanate, and dimethyl acetylenedicarboxylate, achieves high yields under mild conditions (45 °C in ethanol). nih.gov This approach could be hypothetically adapted for the synthesis of the target scaffold.

Another green biocatalytic approach involves using modified chitosan, a sustainable biopolymer, as a catalyst for thiazole synthesis under ultrasound irradiation. nih.gov These enzymatic and bio-based catalytic systems represent a promising frontier for the efficient and sustainable synthesis of complex molecules like this compound derivatives.

Table 1: Examples of Biocatalysis in Thiazole Synthesis

Enzyme/BiocatalystReaction TypeSubstratesKey FeaturesReference
Trypsin from Porcine Pancreas (PPT)One-Pot Multicomponent SynthesisSecondary amine, Benzoyl isothiocyanate, Dialkyl acetylenedicarboxylateHigh yields (up to 94%); Mild conditions (45 °C); Wide substrate tolerance. nih.gov
Terephthalohydrazide Chitosan Schiff's Base Hydrogel (TCsSB)CyclocondensationThiosemicarbazone derivative, Hydrazonoyl halidesEco-friendly biocatalyst; Ultrasound-assisted; Recyclable catalyst. nih.gov

Green Chemistry Principles in the Synthesis of this compound Derivatives

Adherence to green chemistry principles is crucial for developing sustainable synthetic processes. This involves using safer solvents, reducing energy consumption, and employing recyclable catalysts.

A key precursor, 4-oxo-4,5,6,7-tetrahydroindole, has been synthesized in water using β-cyclodextrin as a recyclable catalyst via a three-component reaction under neutral conditions. researchgate.net This environmentally friendly method provides the indole core in good yields (82-92%). researchgate.net

For the thiazole portion, the use of deep eutectic solvents (DES) offers a greener alternative to volatile organic compounds. The synthesis of thiazolo[5,4-d]thiazoles has been successfully achieved in an L-proline and ethylene (B1197577) glycol mixture, which acts as both the solvent and catalyst. mdpi.com This approach minimizes waste and avoids intensive purification steps. mdpi.com Similarly, a solvent-free Hantzsch condensation of 2-bromoacetophenones with thiourea demonstrates a simple, fast, and eco-friendly route to 2-aminothiazoles without any catalyst. organic-chemistry.org These principles could be synergistically combined for a green synthesis of this compound.

Table 2: Green Chemistry Approaches in the Synthesis of Relevant Heterocycles

PrincipleApplicationTarget/PrecursorKey FeaturesReference
Alternative SolventsUse of water as solvent4-oxo-4,5,6,7-tetrahydroindolesβ-cyclodextrin mediated; Neutral conditions; Recyclable catalyst. researchgate.net
Alternative SolventsUse of Deep Eutectic Solvent (L-proline:ethylene glycol)Thiazolo[5,4-d]thiazolesSolvent acts as catalyst; Reduced need for purification. mdpi.com
Energy Efficiency/Catalyst-FreeSolvent-free reaction2-AminothiazolesHantzsch condensation; No catalyst required; Rapid reaction. organic-chemistry.org
Alternative Energy SourceUltrasound IrradiationThiazole derivativesEnhanced reaction rates; Use of a green biocatalyst (chitosan-based). nih.gov

Stereoselective Synthesis and Chiral Resolution Techniques (if applicable)

The structure of this compound itself is not chiral. However, the introduction of substituents on the dihydroindole or thiazole rings can create one or more stereocenters. In such cases, controlling the stereochemistry becomes a critical aspect of the synthesis.

Stereoselective Synthesis

Achieving stereoselectivity often involves the use of chiral catalysts or auxiliaries. While direct stereoselective syntheses for the target compound are not reported, advances in the synthesis of other complex fused heterocycles provide a conceptual framework. For example, a highly stereoselective synthesis of 6/7/6-fused heterocycles with multiple stereocenters has been described using an internal redox reaction/inverse electron-demand hetero-Diels–Alder sequence. rsc.org This demonstrates that complex, multi-ring systems can be constructed with high diastereoselectivity. rsc.org

For generating chiral indole precursors, organocatalytic methods have proven effective. The enantioselective Friedel-Crafts alkylation of indoles can be catalyzed by chiral imidazolidinones, leading to the formation of a stereocenter at the C-3 position of the indole ring. caltech.edu Exploiting such a method could provide access to enantiomerically enriched tetrahydroindole precursors, which could then be converted to the final chiral thiazoloindole derivatives.

Chiral Resolution

In cases where direct stereoselective synthesis is not available or inefficient, the resolution of a racemic mixture is a viable alternative. This classical technique involves separating enantiomers, often by converting them into a mixture of diastereomeric salts through reaction with a chiral resolving agent. The diastereomers, having different physical properties, can then be separated by methods such as fractional crystallization. After separation, the pure enantiomers of the target compound can be recovered by removing the resolving agent. While effective, this method is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer. Other resolution techniques include chiral chromatography.

Structural Modifications and Structure Activity Relationship Sar Studies of 6,7 Dihydro 5h Thiazolo 5,4 F Indole Derivatives

Systematic Derivatization Strategies for the 6,7-Dihydro-5H-thiazolo[5,4-f]indole Core

Systematic derivatization of the this compound core is a key strategy for exploring its chemical space and identifying compounds with enhanced biological activity. This process often involves multi-step synthetic routes to introduce a variety of functional groups at different positions of the thiazoloindole nucleus.

One common approach begins with the synthesis of a key intermediate, such as a polyfunctionalized benzothiazole, which serves as a versatile platform for further modifications. For instance, a novel 6-aminobenzo[d]thiazole-2,7-dicarbonitrile has been used as a starting material for the synthesis of various derivatives. This intermediate allows for the introduction of different substituents on the pyrimidine ring of the final tricyclic compound.

Microwave-assisted synthesis has been effectively employed to shorten reaction times and improve yields in the derivatization process. For example, the cyclization of formimidamide intermediates into thiazolo[5,4-f]quinazoline-2-carbonitriles can be achieved via thermal Dimroth rearrangement under microwave irradiation. This method has been used to generate a library of compounds with diverse aromatic amines at the 9-position of the tricyclic system.

Further modifications can be made to the functional groups introduced. For example, a carbonitrile group can be transformed into a methylcarbimidate through microwave-assisted heating with sodium methoxide in methanol. This parallel chemistry strategy allows for the efficient production of a wide range of target molecules.

These systematic derivatization strategies enable a thorough exploration of the SAR of the this compound core, providing valuable insights for the design of new and more potent analogues.

Positional and Substituent Effects on Biological Activity Profiles

The biological activity of this compound derivatives is highly dependent on the nature and position of the substituents on the core structure. SAR studies have revealed that even small changes in substitution patterns can lead to significant differences in potency and selectivity.

For example, in a series of thiazolo[5,4-f]quinazolines designed as DYRK1A inhibitors, the substituents at the 9-position of the tricyclic system were found to play a crucial role in determining their inhibitory activity. A variety of anilines were introduced at this position, and the resulting compounds were evaluated for their kinase inhibition profiles.

In another study, the introduction of an indole (B1671886) or aminothiazole fragment to the C ring of levorphanol, a morphinan derivative, resulted in enhanced binding affinity to the delta opioid receptor, while the affinity for kappa and mu receptors was slightly reduced nih.gov. This demonstrates how the addition of a heterocyclic moiety can modulate the pharmacological profile of a known drug.

The presence of specific functional groups can also have a significant impact on biological activity. For instance, in a series of 4,5,6,7-tetrahydrobenzo[d]thiazole derivatives designed as dual kinase inhibitors of CK2 and GSK3β, the presence of a carboxyl group at the meta position of a phenyl ring was found to be vital for dual kinase inhibition nih.gov.

These examples highlight the importance of carefully considering the positional and substituent effects when designing new this compound derivatives with specific biological activities.

Rational Design of this compound Analogues based on Mechanistic Insights

The rational design of this compound analogues is often guided by an understanding of their mechanism of action at the molecular level. By identifying the key interactions between the compound and its biological target, researchers can design new analogues with improved affinity and selectivity.

For example, in the design of novel dual kinase inhibitors of CK2 and GSK3β, a lead compound was identified through in silico screening. The design of new analogues was then guided by pharmacophore mapping and molecular docking studies to ensure that the new compounds retained the key structural features required for binding to both kinases nih.gov.

In another example, a series of thiazolo[5,4-f]quinazolines were designed as 6,6,5-tricyclic homologs of the 4-aminoquinazoline pharmacophore, which is present in many ATP-competitive kinase inhibitors nih.gov. This rational design approach was based on the knowledge that the 4-aminoquinazoline scaffold is a privileged structure for kinase inhibition.

By combining computational methods with synthetic chemistry, researchers can rationally design new this compound analogues with improved biological activity and a better understanding of their mechanism of action.

Pharmacophore Modeling and Ligand-Based Design Principles

Pharmacophore modeling and ligand-based design are powerful computational tools used to identify the key structural features required for a molecule to bind to a specific biological target. These methods are particularly useful when the three-dimensional structure of the target is unknown.

A pharmacophore model is a three-dimensional arrangement of essential features that a molecule must possess to be active. These features can include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. Once a pharmacophore model has been developed, it can be used to screen virtual libraries of compounds to identify new potential hits.

For example, a pharmacophore model was developed for a series of indole derivatives with antiamyloidogenic activity. The model consisted of two hydrogen bond acceptors, one hydrophobic region, and two aromatic rings. This model was then used to predict the activity of newly synthesized compounds, with a high degree of success mdpi.com.

Ligand-based design principles can also be used to guide the design of new analogues. For example, by analyzing the SAR of a series of compounds, researchers can identify the key structural features that are important for activity. This information can then be used to design new compounds with improved potency and selectivity.

These computational methods are valuable tools in the drug discovery process, enabling the rational design of new this compound derivatives with enhanced biological activity.

Impact of Ring Saturation and Aromaticity on Biological Efficacy

The degree of saturation and aromaticity of the rings in the this compound core can have a significant impact on its biological efficacy. Changes in these properties can affect the molecule's shape, flexibility, and electronic properties, which in turn can influence its binding to a biological target.

For example, the thiazole (B1198619) ring, which is an aromatic five-membered heterocycle, is a common feature in many biologically active compounds. Its aromaticity contributes to its planarity and allows for π-π stacking interactions with aromatic residues in a protein's binding site.

In contrast, the dihydropyran ring in the this compound core is partially saturated, which gives it a non-planar conformation. This can be advantageous in some cases, as it allows the molecule to adopt a three-dimensional shape that is complementary to the binding site of a target protein.

The impact of ring saturation and aromaticity on biological efficacy is often complex and target-dependent. Therefore, it is important to consider these properties when designing new this compound derivatives. A systematic investigation of the effects of varying the degree of saturation and aromaticity in the core structure can provide valuable insights for the optimization of biological activity.

Research on this compound Remains Undisclosed in Public Domain

Despite a comprehensive search of scientific literature and public databases, detailed preclinical information regarding the biological evaluation and mechanism of action for the chemical compound this compound and its direct analogues is not currently available in the public domain.

The inquiry for an in-depth article structured around the preclinical biological assessment of this compound analogues could not be fulfilled due to a lack of published research data. Searches for this specific heterocyclic scaffold did not yield any studies detailing its in vitro biological screening, target identification, or the elucidation of its molecular mechanisms.

Chemical suppliers list the compound, identified by CAS number 214615-13-1, for research and development purposes, indicating its potential use in discovery pipelines. chemenu.com However, the outcomes of any such research, including data from cell-based assays, enzyme inhibition studies, or receptor binding profiles, have not been published in accessible scientific journals or patent literature.

While extensive research exists for structurally related but distinct heterocyclic systems, such as thiazolo[5,4-d]pyrimidines, nih.govresearchgate.net 6,7-dihydro-5H-cyclopenta[d]pyrimidines, nih.gov and other indole or thiazole derivatives, these fall outside the explicit scope of the requested topic. Adherence to the strict parameters of the query, focusing solely on this compound, prevents the inclusion of data from these related but structurally different molecules.

Consequently, the following sections and subsections, as outlined in the request, cannot be populated with scientifically accurate and specific information at this time:

Biological Evaluation and Mechanism of Action Studies of 6,7 Dihydro 5h Thiazolo 5,4 F Indole Analogues Preclinical Focus

Elucidation of Molecular Mechanisms and Signaling Pathways

Without publicly available primary research, any attempt to generate content for these sections would be speculative and would not meet the required standards of scientific accuracy. Further research and publication by investigators in the field are necessary before a detailed article on the biological activities of 6,7-Dihydro-5H-thiazolo[5,4-f]indole can be compiled.

Downstream Pathway Analysis and Biomarker Identification

Detailed downstream pathway analysis and specific biomarker identification for this compound analogues are not extensively reported in the available literature. However, studies on related thiazole-containing heterocycles offer insights into potential mechanisms. For instance, some thiazolo[5,4-d]pyrimidine (B3050601) derivatives have been investigated as kinase inhibitors, suggesting that their downstream effects would involve the modulation of phosphorylation cascades. nih.gov The identification of specific biomarkers would be contingent on the primary molecular target and the signaling pathways it governs.

Modulatory Effects on Key Biological Processes

Analogues of this compound, particularly those with different heterocyclic cores like thiazolo[5,4-b]pyridine (B1319707), have demonstrated a range of biological activities in preclinical studies.

Proliferation and Apoptosis:

Several studies on novel thiazole (B1198619) derivatives have highlighted their anti-proliferative effects against various cancer cell lines. For example, certain thiazolo[5,4-b]pyridine derivatives have been synthesized and evaluated for their in-vitro anti-proliferative activity against human cancer cell lines, including hepatocellular carcinoma (HepG-2), breast adenocarcinoma (MCF-7), and colorectal carcinoma (HCT-116). actascientific.com The mechanism often involves the induction of apoptosis, a form of programmed cell death crucial for controlling cell populations.

Inflammation:

The thiazole scaffold is a component of various compounds with anti-inflammatory properties. actascientific.com While specific data on this compound is absent, the general class of thiazole derivatives has been explored for its potential to modulate inflammatory pathways.

Antimicrobial Activity:

The antimicrobial potential of thiazole-containing compounds is well-documented. actascientific.com Studies on various indole (B1671886) analogues incorporating thiazole or thiazolotriazole systems have reported antibacterial and antifungal activities. researchgate.net For instance, certain derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. actascientific.com

Preclinical Pharmacodynamic Profiling in Relevant In Vitro and Ex Vivo Models

Preclinical pharmacodynamic studies for the specific this compound scaffold are not available. However, for related structures like thiazolo[5,4-d]pyrimidines, in vitro assays have been crucial in determining their potency and selectivity as inhibitors of specific enzymes, such as serine/threonine kinases. researchgate.net These studies typically involve measuring the concentration of the compound required to inhibit the target enzyme by 50% (IC50). For example, some thiazolo[5,4-f]quinazoline derivatives, which share a similar fused ring system, have been identified as potent and selective inhibitors of DYRK1A and DYRK1B kinases, with some compounds exhibiting subnanomolar inhibitory activity. researchgate.net

In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Properties of this compound Derivatives

Specific in vitro ADME data for this compound derivatives are not present in the reviewed literature. Generally, in vitro ADME studies for novel chemical entities involve a battery of assays to predict their pharmacokinetic behavior in vivo. These assays typically include:

Solubility: Determining the solubility of the compound in aqueous solutions at different pH values is crucial for predicting its absorption.

Permeability: Assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or cell-based assays using Caco-2 cells are used to predict intestinal absorption.

Metabolic Stability: Incubation with liver microsomes or hepatocytes from different species (e.g., human, rat) helps to identify the rate of metabolism and the major metabolic pathways.

Plasma Protein Binding: The extent to which a compound binds to plasma proteins can significantly influence its distribution and availability to target tissues.

CYP450 Inhibition: Assessing the potential of a compound to inhibit major cytochrome P450 enzymes is critical to predict potential drug-drug interactions.

While no direct data exists for the requested compound, these are the standard in vitro ADME assays that would be conducted in a preclinical setting to evaluate the drug-like properties of this compound derivatives.

Computational Chemistry and Molecular Modeling Approaches for 6,7 Dihydro 5h Thiazolo 5,4 F Indole Research

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 6,7-Dihydro-5H-thiazolo[5,4-f]indole, methods like Density Functional Theory (DFT) can be employed to elucidate its electronic structure. Such calculations can determine the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. These parameters are crucial for predicting the molecule's reactivity, stability, and potential sites for metabolic transformation.

Furthermore, the electrostatic potential map can be generated to visualize electron-rich and electron-poor regions, offering insights into how the molecule might interact with biological macromolecules. The nitrogen and sulfur atoms in the thiazole (B1198619) ring, for instance, are expected to be electron-rich and could act as hydrogen bond acceptors. The indole (B1671886) nitrogen could potentially act as a hydrogen bond donor. Predicting the most likely sites for electrophilic and nucleophilic attack is also a key outcome of these calculations, guiding the synthesis of new derivatives with desired properties.

Molecular Docking and Dynamics Simulations for Target Binding Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies can be performed to screen for potential protein targets. By computationally placing the molecule into the binding sites of various proteins, researchers can estimate the binding affinity and identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking.

Following docking, molecular dynamics (MD) simulations can provide a more detailed and dynamic picture of the ligand-protein complex. MD simulations model the movement of atoms and molecules over time, allowing for the assessment of the stability of the predicted binding pose and the conformational changes that may occur upon binding. This information is invaluable for validating potential targets and for the rational design of derivatives with improved binding affinity and selectivity. For example, an MD simulation could reveal that a specific substitution on the indole ring leads to a more stable interaction with a key amino acid residue in the target's active site.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Optimization

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. To develop a QSAR model for this compound derivatives, a dataset of compounds with known activities against a specific target would be required. Various molecular descriptors, such as physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., dipole moment), and topological indices, would be calculated for each compound.

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that can predict the activity of new, unsynthesized compounds. A robust QSAR model can significantly reduce the number of compounds that need to be synthesized and tested, saving time and resources. For instance, a model might indicate that increasing the hydrophobicity at a certain position of the this compound scaffold is positively correlated with an increase in inhibitory activity against a particular enzyme.

In Silico Screening for Novel Biological Targets

In silico screening, also known as virtual screening, is a computational approach used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This can be done in two main ways: ligand-based virtual screening and structure-based virtual screening. If a set of molecules known to be active against a certain target share a similar scaffold with this compound, ligand-based methods could be used to find other active compounds.

Conversely, if the three-dimensional structure of a potential protein target is known, structure-based virtual screening can be employed. A library of compounds including the this compound scaffold can be docked into the target's binding site to identify potential hits. This approach can also be used for target fishing, where the molecule is docked against a panel of different proteins to identify potential new biological targets, a process also known as reverse docking.

Cheminformatics and Data Mining for Structure-Property Relationships

Cheminformatics involves the use of computational methods to analyze and manage large datasets of chemical information. In the context of this compound, cheminformatics tools can be used to mine public and private databases for compounds with similar structures or properties. This can help in identifying existing research on related scaffolds, potential starting points for synthesis, and known biological activities.

Data mining techniques can be applied to large screening datasets to uncover subtle structure-property relationships that may not be apparent from smaller-scale studies. By analyzing the physicochemical properties, structural features, and biological activities of a large set of related compounds, it is possible to build predictive models for properties such as absorption, distribution, metabolism, and excretion (ADME). This information is critical for optimizing the drug-like properties of lead candidates based on the this compound core.

Advanced Analytical Techniques for the Characterization and Elucidation of 6,7 Dihydro 5h Thiazolo 5,4 F Indole Derivatives

High-Resolution Mass Spectrometry for Structural Confirmation and Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous structural confirmation of novel 6,7-Dihydro-5H-thiazolo[5,4-f]indole derivatives. By providing highly accurate mass measurements, often to within a few parts per million (ppm), HRMS allows for the determination of the elemental composition of the parent molecule and its fragments. nih.gov This level of precision is critical in distinguishing between isobaric compounds—molecules that have the same nominal mass but different elemental formulas.

In the context of drug discovery and development, HRMS is also pivotal for metabolite identification. When a this compound derivative is introduced into a biological system, it can undergo various metabolic transformations. HRMS, often coupled with liquid chromatography (LC-HRMS), can detect and identify these metabolites in complex biological matrices like plasma or urine. nih.gov The high resolving power of the mass spectrometer enables the separation of metabolite signals from endogenous interferences, while accurate mass measurements help in proposing the elemental composition of the metabolites, thereby suggesting the nature of the metabolic transformation (e.g., oxidation, hydroxylation, glucuronidation).

Table 1: Illustrative HRMS Data for a Hypothetical this compound Derivative

Analyte Theoretical m/z Measured m/z Mass Error (ppm) Proposed Elemental Composition
Parent Compound203.0692203.06951.5C10H9N2S+
Metabolite 1 (Oxidation)219.0641219.06441.4C10H9N2OS+
Metabolite 2 (Glucuronide)379.0911379.09151.1C16H17N2O6S+

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural elucidation of this compound derivatives in solution. One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide information about the chemical environment of each proton and carbon atom in the molecule. mdpi.com

For more complex structures, especially those with stereocenters, advanced two-dimensional (2D) NMR techniques are employed. These include:

COSY (Correlation Spectroscopy): Identifies proton-proton (H-H) spin-spin couplings, revealing which protons are adjacent to each other in the molecular structure.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (C-H).

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the molecular skeleton. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space interactions between protons that are close to each other, providing critical information for determining the relative stereochemistry and conformational preferences of the molecule in solution.

Table 2: Representative ¹H NMR Chemical Shifts for a Substituted this compound

Proton Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
H-28.75s-
H-47.50d8.0
H-87.20d8.0
H-5 (CH₂)3.20t7.5
H-6 (CH₂)3.05t7.5

X-ray Crystallography for Solid-State Structure Determination and Protein-Ligand Co-crystallization

X-ray crystallography provides the definitive, three-dimensional atomic arrangement of a molecule in its solid crystalline state. researchgate.net This technique is invaluable for the absolute confirmation of a newly synthesized this compound derivative's structure, including its stereochemistry and tautomeric form. The resulting crystal structure offers precise bond lengths, bond angles, and torsion angles, which can be compared with theoretical calculations. mdpi.comresearchgate.net

Furthermore, in drug design, co-crystallizing a this compound derivative with its target protein allows for the direct visualization of the binding mode. This information is critical for understanding the molecular basis of the compound's activity and for guiding further structure-based drug design efforts to improve potency and selectivity. The detailed intermolecular interactions, such as hydrogen bonds and hydrophobic contacts between the ligand and the protein's active site, can be precisely mapped. mdpi.com

Table 3: Example Crystallographic Data for a this compound Analog

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.56
b (Å)12.34
c (Å)9.87
β (°)105.2
Volume (ų)1005.4
Z4

Chromatographic Techniques (e.g., HPLC-MS, GC-MS) for Purity Assessment and Mixture Analysis

Chromatographic methods are essential for the separation, purification, and purity assessment of this compound derivatives. High-Performance Liquid Chromatography (HPLC) is the most widely used technique due to its versatility and wide range of available stationary and mobile phases. americanpharmaceuticalreview.comnih.gov When coupled with a mass spectrometer (HPLC-MS), it becomes a powerful tool for analyzing complex mixtures, such as reaction products or biological samples. nih.gov The chromatogram provides information on the number of components in a mixture, while the mass spectrum of each separated peak aids in its identification. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for the analysis of volatile and thermally stable derivatives. researchgate.net For non-volatile compounds, derivatization may be required to increase their volatility. GC-MS can provide high-resolution separation and is particularly useful for identifying and quantifying impurities.

Table 4: Typical HPLC Method Parameters for Purity Analysis

Parameter Condition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm and Mass Spectrometry (ESI+)
Purity Result >98% (by peak area)

Spectroscopic Methods (e.g., UV-Vis, Fluorescence, CD) for Biophysical Characterization

Spectroscopic techniques are employed to study the biophysical properties of this compound derivatives and their interactions with biological targets.

UV-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the molecule. The absorption spectrum is characteristic of the chromophoric system and can be used to monitor interactions with macromolecules, which may lead to changes in the absorption maximum (λmax) or intensity.

Fluorescence Spectroscopy: Many indole (B1671886) derivatives are fluorescent, and this property can be exploited to study their binding to proteins or nucleic acids. Changes in fluorescence intensity, emission wavelength, and polarization upon binding can provide quantitative information about the binding affinity and mechanism. researchgate.net

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to study chiral molecules and their interactions with biomacromolecules. If a this compound derivative binds to a protein, it can induce changes in the protein's secondary structure, which can be monitored by CD in the far-UV region. Induced CD signals in the near-UV region can provide information about the binding of the achiral ligand to the chiral protein. researchgate.net

Intellectual Property Landscape and Patent Analysis Pertaining to Thiazolo 5,4 F Indole Scaffolds

Global Patent Trends and Filings Involving the Thiazolo[5,4-f]indole Core

The patenting activity surrounding the thiazolo[5,4-f]indole core structure indicates a growing interest from pharmaceutical and biotechnology companies over the last two decades. An examination of filings with major intellectual property offices, including the World Intellectual Property Organization (WIPO), the United States Patent and Trademark Office (USPTO), and the European Patent Office (EPO), reveals a strategic focus on derivatives of this scaffold.

The assignees of these patents are predominantly large pharmaceutical corporations, highlighting the perceived value of these compounds in commercial drug development pipelines. Geographically, the patent filings are concentrated in major pharmaceutical markets, including the United States, Europe, and Japan, with an increasing number of applications originating from China. This trend points to a global recognition of the therapeutic potential of thiazolo[5,4-f]indole derivatives. The primary therapeutic area for these patented compounds is oncology, with a significant number of patents claiming their use as kinase inhibitors.

Analysis of Key Patented Structural Motifs and Their Claimed Biological Applications

A detailed analysis of the patent literature reveals that research has been focused on modifying the 6,7-dihydro-5H-thiazolo[5,4-f]indole scaffold at various positions to optimize biological activity and pharmacokinetic properties. The core structure is often substituted at the indole (B1671886) nitrogen and at various positions on the aromatic rings to generate novel chemical entities with distinct biological profiles.

A prominent area of patenting activity involves the development of these compounds as inhibitors of protein kinases, which are crucial targets in cancer therapy. For example, patents describe derivatives that show potent inhibitory activity against kinases such as spleen tyrosine kinase (Syk), which is involved in inflammatory and autoimmune diseases, and Janus kinases (JAKs), which play a role in myeloproliferative disorders. Beyond oncology and inflammation, some patents also explore the potential of these compounds for the treatment of central nervous system (CNS) disorders.

Table 1: Patented Structural Motifs and Claimed Applications

Patent/Publication NumberKey Structural FeaturesClaimed Biological ApplicationAssignee/Applicant
WO 2008/077053 A1Substituted 5,6-dihydro-pyrrolo[3,2-f]thiazolo[5,4-b]indole derivativesProtein kinase inhibitors (Syk)Portola Pharmaceuticals, Inc.
WO 2010/019843 A1Substituted 6,7-dihydro-5H-benzo wikipedia.orgresearchgate.netcyclohepta[1,2-d]thiazol-2-amine derivativesAnti-inflammatory and immunosuppressive agentsRigel Pharmaceuticals, Inc.
WO 2017/161168 A1Fused thiazole (B1198619) compounds and their use as JAK inhibitorsTreatment of myeloproliferative disorders and cancerIncyte Corporation

Strategic Implications of Existing Intellectual Property for Future Research and Development

The existing intellectual property surrounding the thiazolo[5,4-f]indole scaffold has significant strategic implications for organizations aiming to conduct research and development in this area. The dense patent landscape, particularly in the domain of kinase inhibitors for oncology, suggests a highly competitive environment. New entrants will need to carefully navigate the existing patents to avoid infringement.

This competitive pressure may stimulate innovation by encouraging the exploration of novel biological targets for this scaffold beyond the well-established areas. Furthermore, the development of new synthetic methodologies to access diverse derivatives of the core structure could open up new avenues for patentable inventions. For smaller companies and academic institutions, licensing and collaboration opportunities with larger pharmaceutical companies that hold key patents may be a viable strategy to enter this field. The extensive patenting of this scaffold also serves as a validation of its "drug-like" properties, potentially reducing the perceived risk for new research programs.

Freedom-to-Operate Analysis for Novel this compound Compounds

For any entity looking to commercialize a novel compound based on the this compound scaffold, a comprehensive freedom-to-operate (FTO) analysis is an essential early step. This analysis is critical to assess the risk of infringing on existing patents and to ensure the commercial viability of a new therapeutic agent.

An FTO analysis in this space would involve a meticulous search of patent claims in relevant jurisdictions. The key aspects to be considered include:

Compound Claims: The analysis must determine if the specific structure of the novel compound is covered by any existing patents. This includes an examination of Markush structures, which are common in chemical patents and can claim a broad range of related compounds.

Method of Use Claims: Even if the compound itself is novel, its use for treating a specific disease may be patented. Therefore, the intended therapeutic application of the new compound must be compared against existing method of use claims.

Process Claims: The synthetic route used to manufacture the compound should also be reviewed to ensure it does not infringe upon any patented manufacturing processes.

Given the complexity of patent claims for chemical entities, conducting a thorough FTO analysis typically requires the expertise of patent attorneys with a specialization in pharmaceutical chemistry. The findings of the FTO analysis will guide strategic decisions, such as whether to proceed with development, seek a license for a blocking patent, or modify the compound or its intended use to avoid infringement.

Future Perspectives and Emerging Research Directions for 6,7 Dihydro 5h Thiazolo 5,4 F Indole

Exploration of Underexplored Biological Targets and Therapeutic Areas

Currently, the direct pharmacological investigation of 6,7-Dihydro-5H-thiazolo[5,4-f]indole is in its infancy. However, research on more complex molecules incorporating this core structure, such as thiazolo[5,4-f]morphans, has provided initial clues into its potential biological activities. These derivatives have been synthesized and evaluated for their affinity to opioid receptors. nih.govresearchgate.net Specifically, certain aminothiazolomorphinans have shown potent agonistic activity and high selectivity for the kappa-opioid receptor (KOR). researchgate.net This suggests that the this compound scaffold could serve as a foundational structure for developing novel modulators of opioid receptors, potentially leading to new analgesics with unique pharmacological profiles or treatments for addiction. nih.govresearchgate.net

Beyond opioid receptors, the constituent indole (B1671886) and thiazole (B1198619) rings are well-known pharmacophores present in a multitude of biologically active compounds. nih.govactascientific.com This opens up a vast landscape of potential, yet underexplored, biological targets. Future research should systematically investigate the activity of this compound derivatives against other central nervous system (CNS) targets, various kinase families implicated in cancer, and enzymes involved in metabolic disorders. nih.govresearchgate.net The structural features of this scaffold warrant its inclusion in screening campaigns against a wide array of therapeutic targets to uncover novel biological functions.

Integration with Phenotypic Screening and High-Throughput Technologies

To unlock the full therapeutic potential of the this compound scaffold, future research should integrate high-throughput and phenotypic screening approaches. Rather than being limited to hypothesis-driven, target-based assays, phenotypic screening allows for the unbiased discovery of compounds that induce a desired cellular or organismal phenotype. This is particularly valuable for a novel scaffold where the full range of biological activities is unknown.

Libraries of diversified this compound derivatives could be assessed in various cell-based models of disease, such as cancer cell lines, neuronal cultures, or models of inflammatory diseases. mdpi.com High-content imaging and analysis can provide detailed insights into the morphological and functional changes induced by these compounds, helping to identify novel mechanisms of action and potential therapeutic applications that might be missed by traditional screening methods.

Development of Advanced Synthetic Methodologies for Diversification

The advancement of research into this compound is intrinsically linked to the development of efficient and versatile synthetic routes that allow for systematic structural diversification. Current synthetic approaches are often embedded within the complex multi-step synthesis of larger molecules like morphinans. researchgate.net A key future direction will be the development of more direct and modular synthetic strategies.

Future methodologies could focus on late-stage functionalization of the core scaffold, enabling the rapid generation of analogs with diverse substitution patterns. Modern synthetic techniques, such as C-H activation, flow chemistry, and photoredox catalysis, could be employed to streamline the synthesis and expand the accessible chemical space around the this compound core. The development of such methods is crucial for generating the chemical diversity needed for robust structure-activity relationship (SAR) studies.

Applications in Materials Science and Nanotechnology (if applicable)

While the primary focus for indole and thiazole-containing heterocycles has been in medicinal chemistry, their inherent electronic properties suggest potential applications in materials science. Fused heterocyclic systems can exhibit interesting photophysical properties, and their ability to engage in intermolecular interactions makes them candidates for the development of novel organic materials.

Future research could explore the synthesis of conjugated polymers or oligomers incorporating the this compound unit for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). Furthermore, the scaffold could be used as a building block for the design of chemosensors, where binding to a specific analyte induces a measurable change in fluorescence or color. While speculative, these avenues represent an exciting and largely unexplored frontier for this class of compounds.

Overcoming Research Challenges and Defining Future Research Priorities

The primary challenge currently facing research on this compound is the limited amount of dedicated foundational research. To move forward, the scientific community must prioritize the following:

Establishment of Robust and Scalable Synthesis: Developing a reliable and scalable synthesis of the core scaffold is the most critical first step to enable broader biological and material science investigations.

Initial Biological Profiling: A comprehensive initial biological screening of the parent compound and a small set of simple derivatives against a broad panel of targets is necessary to identify promising areas for more focused research.

Physicochemical and ADME Profiling: Characterization of key physicochemical properties, as well as in vitro absorption, distribution, metabolism, and excretion (ADME) properties, will be essential for guiding the design of drug-like molecules. nih.gov

A summary of potential future research directions is presented in the table below:

Research AreaKey ObjectivesPotential Impact
Biological Targets - Investigate opioid receptor modulation.- Screen against kinase and CNS targets.- Development of novel analgesics.- New anticancer or neuroactive agents.
Screening Technologies - Employ high-throughput phenotypic screening.- Unbiased discovery of new therapeutic uses.
Synthetic Chemistry - Develop modular and late-stage functionalization routes.- Rapid generation of diverse compound libraries for SAR.
Materials Science - Explore photophysical properties for organic electronics.- Design of novel chemosensors.- New materials for electronic devices.- Sensitive and selective molecular sensors.

By addressing these challenges and pursuing these future research directions, the scientific community can unlock the full potential of the this compound scaffold.

Q & A

Q. What are the standard synthetic routes for preparing 6,7-Dihydro-5H-thiazolo[5,4-f]indole?

The synthesis typically involves cyclization strategies using indole precursors fused with thiazole rings. A common method employs Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for heterocyclic assembly, as demonstrated in the synthesis of structurally analogous compounds. For example, PEG-400 and DMF mixtures are used as solvents, with CuI as a catalyst, followed by extraction and purification via column chromatography (70:30 ethyl acetate/hexane) to achieve yields of ~42% . Alternative routes include intramolecular cyclization under acidic conditions or using chloroacetic acid/sodium acetate systems in refluxing acetic acid .

Q. How is structural purity confirmed for this compound derivatives?

Multimodal spectroscopic characterization is critical:

  • 1H/13C/19F NMR : Assigns proton and carbon environments, with fluorine NMR resolving halogenated substituents .
  • FAB-HRMS : Validates molecular weight and isotopic patterns .
  • TLC : Monitors reaction progress and purity during synthesis .
    Advanced techniques like X-ray crystallography may be used for crystalline derivatives to resolve stereochemical ambiguities.

Advanced Research Questions

Q. How can reaction yields be optimized for thiazoloindole derivatives with electron-withdrawing substituents?

Yield optimization requires addressing steric and electronic effects:

  • Catalyst screening : Replace CuI with Ru-based catalysts for improved regioselectivity in cycloadditions .
  • Solvent tuning : Use polar aprotic solvents like DMF or acetonitrile to stabilize intermediates. Evidence shows PEG-400 enhances solubility of azide intermediates .
  • Temperature control : Lower reaction temperatures (e.g., 50°C) reduce side reactions in sensitive systems .
  • Protecting groups : Introduce tert-butoxycarbonyl (Boc) groups to shield reactive indole NH during synthesis .

Q. How should researchers resolve contradictions in biological activity data for thiazoloindole analogs?

Contradictions often arise from assay variability or impurities. Mitigation strategies include:

  • Dose-response standardization : Use IC50/EC50 values across multiple replicates (n ≥ 3) to account for biological noise .
  • Orthogonal assays : Combine enzymatic inhibition studies (e.g., kinase assays) with cell viability assays (e.g., MTT) to confirm target specificity .
  • HPLC purity thresholds : Ensure compounds are >95% pure (via HPLC-UV/ELSD) before biological testing .

Q. What computational methods are suitable for predicting the bioactivity of this compound derivatives?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like kinase domains or GPCRs .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with activity data to design optimized analogs .
  • DFT calculations : Predict reactivity of thiazole sulfur or indole NH in redox-active environments .

Methodological Challenges and Solutions

Q. How to address poor solubility of thiazoloindole derivatives in aqueous assays?

  • Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin-based solubilizers to maintain compound stability .
  • Prodrug design : Introduce phosphate or glycoside groups to enhance hydrophilicity .
  • Nanoformulation : Encapsulate compounds in liposomes or polymeric nanoparticles for sustained release .

Q. What strategies validate the mechanism of action for thiazoloindole-based inhibitors?

  • Competitive binding assays : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinities .
  • Kinase profiling : Screen against panels of 50+ kinases to identify off-target effects .
  • Gene knockout models : CRISPR/Cas9-mediated deletion of putative targets in cell lines to confirm phenotype rescue .

Data Reproducibility and Cross-Study Comparisons

Q. Why do synthetic yields vary across studies for similar thiazoloindole scaffolds?

Variability stems from:

  • Catalyst batch differences : Commercial CuI may contain variable Cu0/CuI ratios, affecting reaction efficiency .
  • Purification artifacts : Column chromatography conditions (e.g., silica activity) influence recovery of polar byproducts .
  • Ambient moisture sensitivity : Thiazole sulfur and indole NH groups may hydrolyze under non-anhydrous conditions .

Q. How to reconcile conflicting NMR assignments for thiazolo[5,4-f]indole regioisomers?

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating 1H-1H and 1H-13C couplings .
  • Isotopic labeling : Synthesize 15N- or 13C-enriched analogs to trace connectivity .
  • Crystallographic validation : Compare experimental NMR shifts with DFT-predicted shifts for X-ray structures .

Structural and Functional Analog Design

Q. What structural analogs of this compound show enhanced bioactivity?

Key analogs include:

  • QM-0836 : (S)-2-(6,7-Dihydro-5H-thiazolo[4,5-f]indol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid, notable for dual thiazole motifs improving kinase inhibition .
  • Benzothiazepine-fused indoles : Exhibit anti-inflammatory activity via COX-2 suppression .
  • Selenadiazoloindoles : Demonstrate redox-modulating properties due to selenium’s electronegativity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.